Tetrahydrofurfuryl pentaethylene glycol acrylate

Description

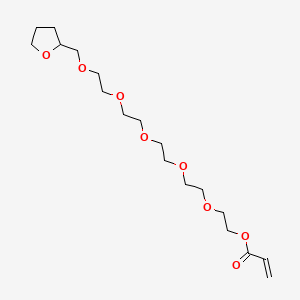

Tetrahydrofurfuryl pentaethylene glycol acrylate (CAS No. 67892-99-3) is an acrylate ester derivative featuring a tetrahydrofurfuryl group linked to a pentaethylene glycol chain. Structurally, it combines the reactivity of the acrylate group with the hydrophilicity and flexibility imparted by the ethylene glycol units. This compound is used in radiation-curable coatings, adhesives, and inks due to its balance of solubility, crosslinking efficiency, and low volatility .

Properties

CAS No. |

67892-99-3 |

|---|---|

Molecular Formula |

C18H32O8 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-(oxolan-2-ylmethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate |

InChI |

InChI=1S/C18H32O8/c1-2-18(19)26-15-14-23-11-10-21-7-6-20-8-9-22-12-13-24-16-17-4-3-5-25-17/h2,17H,1,3-16H2 |

InChI Key |

CTVTVTUUJWVDSV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCOCCOCCOCCOCCOCC1CCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrofurfuryl pentaethylene glycol acrylate typically involves the esterification of tetrahydrofurfuryl alcohol with pentaethylene glycol and acrylic acid. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters. The process involves the use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofurfuryl pentaethylene glycol acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize through free radical mechanisms, often initiated by peroxides or azo compounds.

Esterification: It can form esters with other alcohols or acids.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.

Common Reagents and Conditions

Polymerization: Benzoyl peroxide or azobisisobutyronitrile (AIBN) as initiators, typically at elevated temperatures.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid, with heating.

Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.

Major Products

Polymerization: Cross-linked polymers with enhanced mechanical properties.

Esterification: Various esters depending on the reactants used.

Hydrolysis: Tetrahydrofurfuryl alcohol and pentaethylene glycol.

Scientific Research Applications

Tetrahydrofurfuryl pentaethylene glycol acrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of specialized polymers and copolymers with unique properties.

Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.

Industry: Applied in the production of adhesives, coatings, and sealants with improved performance characteristics.

Mechanism of Action

The mechanism of action of tetrahydrofurfuryl pentaethylene glycol acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The molecular targets include the reactive sites on the acrylate group, which participate in free radical polymerization. The pathways involved include the initiation, propagation, and termination steps typical of radical polymerization processes.

Comparison with Similar Compounds

Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

- Structural Differences : Lacks the pentaethylene glycol chain, resulting in a smaller molecular weight (156.18 g/mol vs. higher for the pentaethylene variant) and shorter alkoxy group .

- Physical Properties :

- Boiling Point: 206.5–222°C (vs. expected higher for the pentaethylene variant due to increased molecular weight).

- Water Solubility: 79.1 g/L at 20°C (lower than the pentaethylene variant, which likely exhibits higher solubility due to hydrophilic ethylene glycol units) .

- Log KOW: 0.81–1.88 (indicating moderate hydrophilicity; the pentaethylene variant may have a lower log KOW, enhancing water compatibility) .

- Toxicity: Causes severe skin corrosion (mean erythema score: 4/4) and irreversible eye damage in animal studies . Metabolizes to tetrahydrofurfuryl alcohol and acrylic acid, linked to reproductive and developmental toxicity (NOAEL: 120 mg/kg bw/day in rats) .

- Applications : Used in medical adhesives and inks (e.g., 18–28% in radiation-curable ink formulations) .

Octyl Pentaethylene Glycol Ether (C8E5)

- Structural Differences : Features an octyl chain instead of a tetrahydrofurfuryl group, reducing hydrophilicity.

- Functional Properties: Higher log KOW (estimated >2) due to the hydrophobic octyl tail, limiting water solubility compared to tetrahydrofurfuryl pentaethylene glycol acrylate. Primarily used as a nonionic surfactant, contrasting with the acrylate’s role in polymerization .

Isobornyl Acrylate

- Structural Differences : Bulky isobornyl group replaces the tetrahydrofurfuryl-pentaethylene glycol moiety, increasing rigidity and reducing solubility.

- Physical Properties :

- Applications : Favored in UV-curable coatings for hardness and chemical resistance, whereas the pentaethylene glycol variant offers flexibility .

Key Comparative Data Table

| Property | This compound | Tetrahydrofurfuryl Acrylate | Isobornyl Acrylate | Octyl Pentaethylene Glycol Ether (C8E5) |

|---|---|---|---|---|

| Molecular Weight | ~434 g/mol (estimated) | 156.18 g/mol | 222.3 g/mol | 406.6 g/mol |

| Water Solubility | High (>100 g/L) | 79.1 g/L | ~20 mg/L | Low (<10 g/L) |

| Log KOW | ~0.5 (estimated) | 0.81–1.88 | 3.5 | ~2.5 |

| Boiling Point | >250°C (estimated) | 206.5–222°C | 350°C | 280°C (estimated) |

| Primary Use | Radiation-curable inks, flexible coatings | Adhesives, medical devices | Rigid coatings | Surfactants, detergents |

| Toxicity Profile | Expected lower skin irritation (data needed) | Severe skin/eye corrosion | Moderate irritation | Low acute toxicity |

Research Findings and Metabolic Pathways

- Metabolism: Both tetrahydrofurfuryl acrylate and its pentaethylene glycol variant are hydrolyzed by esterases to tetrahydrofurfuryl alcohol and acrylic acid.

- Health Effects :

Application-Specific Comparisons

- Ink Formulations : Tetrahydrofurfuryl acrylate is used at 18–28% in inkjet inks for gloss control, while its pentaethylene glycol variant may enhance solubility and reduce viscosity for high-speed printing .

- Adhesives : The pentaethylene glycol chain improves flexibility and adhesion to polar substrates compared to shorter-chain analogs .

Gaps and Future Research Needs

- Limited data exist on the ecotoxicology and long-term exposure effects of this compound.

- Comparative studies on hydrolysis rates and metabolite accumulation across glycol ether acrylates are needed to refine toxicity assessments.

Biological Activity

Tetrahydrofurfuryl pentaethylene glycol acrylate (THF-PEG-Acrylate) is a compound that has garnered interest in various fields due to its unique chemical properties and potential applications. This article delves into the biological activity of THF-PEG-Acrylate, examining its toxicity, allergenic potential, and applications in biomedical fields.

THF-PEG-Acrylate is a polyfunctional acrylate that combines tetrahydrofurfuryl and pentaethylene glycol moieties. Its structure allows for crosslinking, making it suitable for use in coatings, adhesives, and biomedical applications. The acrylate group facilitates polymerization under UV light, leading to the formation of robust polymer networks.

Acute Toxicity

Research indicates that THF-PEG-Acrylate exhibits low acute oral toxicity. Studies have shown a no observed adverse effect level (NOAEL) ranging from 40 mg/kg bw/day to 500 mg/kg bw/day in animal models . The primary effects noted include localized irritation at the site of contact, particularly in the gastrointestinal tract.

Irritation and Sensitization

In vivo studies have demonstrated moderate eye irritant effects associated with THF-PEG-Acrylate exposure, with effects being reversible within 14 days . Furthermore, there are indications of allergic contact dermatitis resulting from exposure to acrylates, including THF-PEG-Acrylate. A case study documented a printing worker developing erythema multiforme contact dermatitis after accidental exposure to printing ink containing acrylates . Patch tests revealed positive reactions to various acrylates, underscoring the sensitizing potential of these compounds .

Biomedical Uses

THF-PEG-Acrylate has been explored for its potential in biomedical applications due to its biocompatibility and ability to form hydrogels. These hydrogels can be used for drug delivery systems or tissue engineering scaffolds.

- Drug Delivery Systems : The ability of THF-PEG-Acrylate to form crosslinked networks allows for controlled release of therapeutic agents.

- Tissue Engineering : Its biocompatibility makes it suitable for scaffolding materials that support cell growth and tissue regeneration.

Electrochemical Sensors

Recent studies have investigated the use of poly(Tetrahydrofurfuryl Acrylate) thin films as ion-selective electrodes (ISEs). These sensors demonstrated a good linear response for detecting nitrate ions, highlighting the versatility of THF-PEG-Acrylate in sensor technology .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing tetrahydrofurfuryl pentaethylene glycol acrylate, and how can structural purity be validated?

- Methodology : Synthesis typically involves acrylation of tetrahydrofurfuryl alcohol with pentaethylene glycol derivatives under controlled esterification conditions. Catalysts like sulfuric acid or enzyme-mediated systems (e.g., lipases) may optimize yield while minimizing side reactions.

- Validation : Use nuclear magnetic resonance (NMR) for verifying ester bond formation and FTIR to confirm acrylate functional groups. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can assess purity (>95% recommended for research-grade material) .

Q. How should researchers evaluate the acute dermal toxicity of this compound in preclinical models?

- Experimental Design : Follow OECD Test Guideline 404 for skin irritation/corrosion. Apply the compound semi-occlusively to New Zealand White rabbits for 4 hours, with observations at 1, 24, 48, 72 hours, and up to 14 days post-exposure. Score erythema (0–4), edema (0–4), and necrosis .

- Data Interpretation : Reversible erythema/edema within 14 days indicates irritation; persistent necrosis suggests corrosion. Compare results with structurally similar acrylates (e.g., tetrahydrofurfuryl acrylate, which showed mean erythema scores of 2–4 in rabbits) .

Q. What analytical techniques are critical for characterizing the physicochemical properties of this compound?

- Key Parameters :

- Log P (Octanol-Water) : Use shake-flask method or computational modeling (e.g., EPI Suite) based on structural analogs (log KOW range: 0.81–1.88 for tetrahydrofurfuryl acrylate) .

- Water Solubility : Measure via saturation shake-flask method (e.g., 19–79 g/L at 20°C for related acrylates) .

- Vapor Pressure : Employ the static method or Antoine equation extrapolation (e.g., 27–119 Pa at 20–25°C for tetrahydrofurfuryl acrylate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in acute oral toxicity data between studies on structurally similar acrylates?

- Case Analysis : For tetrahydrofurfuryl acrylate, LD50 values in rats range from 928 mg/kg (OECD TG 401) to 4000 mg/kg, depending on dosing protocols and animal strain. Address discrepancies by:

- Standardizing test conditions (e.g., fasting duration, vehicle).

- Conducting dose-range-finding studies with larger cohorts (e.g., ≥10 animals/group).

- Validating purity of test substances via GC-MS to rule out degradants .

Q. What strategies optimize the photopolymerization efficiency of this compound in UV-curable coatings?

- Experimental Optimization :

- Photoinitiator Selection : Use bisacylphosphine oxides (BAPO) or thioxanthones at 1–3 wt% for deep curing.

- Monomer Ratios : Blend with hyperbranched polythioethers (e.g., 1:0.8–1:1 molar ratio of acrylate to polythioether) to enhance crosslinking density and reduce shrinkage .

- Kinetic Studies : Monitor double-bond conversion via real-time FTIR or photo-DSC to correlate curing speed with mechanical properties .

Q. What mechanisms underlie the allergenic potential of tetrahydrofurfuryl-based acrylates, and how can sensitization risks be mitigated in lab settings?

- Mechanistic Insights : Allergic contact dermatitis arises from hapten-protein adduct formation via Michael addition of acrylate groups to cysteine residues.

- Risk Mitigation :

- Use closed systems (e.g., glove boxes) and PPE rated for chemical permeation (e.g., nitrile gloves ≥8 mil thickness).

- Implement patch testing protocols per OECD TG 406 for early detection of sensitization .

Q. How do metabolic pathways of this compound compare to its parent compounds in mammalian systems?

- Metabolic Profiling :

- In Vitro Assays : Incubate with liver microsomes (rat/human) to identify primary metabolites (e.g., tetrahydrofurfuryl alcohol via esterase cleavage).

- Excretion Studies : Radiolabel the acrylate and track urinary/fecal elimination (e.g., 83–88% urinary excretion within 24 hours for furfuryl alcohol analogs) .

Safety and Compliance

Q. What are the critical hazard classifications for this compound under EU regulations?

- Classification : Based on analog data (tetrahydrofurfuryl acrylate):

- Skin Corrosion (Category 1B) : Observed necrosis in rabbit studies .

- Serious Eye Damage (Category 1) : Irreversible corneal opacity (mean score 2/4) in OECD TG 405 tests .

- Acute Oral Toxicity (Category 4) : LD50 = 928–4000 mg/kg .

Q. How can researchers model the environmental fate of this compound using QSAR tools?

- QSAR Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.